molecular formula C10H16N2O5S B11053805 2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid

2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid

Cat. No. B11053805
M. Wt: 276.31 g/mol
InChI Key: SOFOIXZQMBNXJO-UHFFFAOYSA-N
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Description

2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the oxazole-sulfonamide intermediate with a suitable butanoic acid derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxazole ring.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

This compound may serve as a scaffold for the development of bioactive molecules

Medicine

Due to its structural features, this compound could be investigated for its potential as an enzyme inhibitor or receptor modulator. Sulfonamides are known to exhibit antibacterial and anti-inflammatory properties, making this compound a candidate for medicinal chemistry research.

Industry

In material science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity through the formation of stable complexes. The oxazole ring and sulfonamide group could play crucial roles in binding to the active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethyl-1,2-oxazole-4-sulfonamido)acetic acid
  • 2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid
  • 2-(Dimethyl-1,2-oxazole-4-sulfonamido)butanoic acid

Uniqueness

2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid is unique due to the presence of the methyl group on the butanoic acid moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

properties

Molecular Formula

C10H16N2O5S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C10H16N2O5S/c1-5(2)8(10(13)14)12-18(15,16)9-6(3)11-17-7(9)4/h5,8,12H,1-4H3,(H,13,14)

InChI Key

SOFOIXZQMBNXJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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